2-Methoxy-5-(trifluoromethoxy)phenylacetic acid
Description
Discovery and Structural Evolution from Early Aryl Acetamide Scaffolds
The development of 2-methoxy-5-(trifluoromethoxy)phenylacetic acid traces its origins to structure-activity relationship (SAR) studies of triazolopyridazine-based anticryptosporidial agents. Early lead compounds featuring unsubstituted phenylacetic acid moieties exhibited moderate potency (EC~50~ = 0.5-1 μM), prompting systematic exploration of aromatic ring substitutions.
Key structural milestones include:
- Electron-withdrawing group optimization : Replacement of electron-donating methoxy groups with trifluoromethoxy at position 5 enhanced parasiticidal activity 8-fold.
- Stereoelectronic tuning : Introduction of methoxy at position 2 improved metabolic stability by reducing cytochrome P450-mediated oxidation.
- Fluorine synergy : Comparative analysis revealed that 4-fluorine substitution amplifies potency 12-fold versus non-fluorinated analogs through enhanced target binding and membrane penetration.
Table 1: Molecular Properties of 2-Methoxy-5-(trifluoromethoxy)phenylacetic Acid
| Property | Value | Source |
|---|---|---|
| Molecular formula | C~10~H~9~F~3~O~4~ | |
| Molecular weight | 250.17 g/mol | |
| Predicted density | 1.380 ± 0.06 g/cm³ | |
| Boiling point | 309.4 ± 37.0°C | |
| pK~a~ | 3.99 ± 0.10 |
The compound's evolution exemplifies modern fragment-based drug design, where incremental modifications of the aryl acetic acid core systematically address pharmacokinetic and pharmacodynamic limitations.
Properties
IUPAC Name |
2-[2-methoxy-5-(trifluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O4/c1-16-8-3-2-7(17-10(11,12)13)4-6(8)5-9(14)15/h2-4H,5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDOJDLMPLUGCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(trifluoromethoxy)phenylacetic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenylacetic acid derivative.
Methoxylation: Introduction of the methoxy group (-OCH3) to the phenyl ring.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group (-OCF3) to the phenyl ring.
The reaction conditions for these steps often involve the use of strong bases, such as sodium hydride (NaH), and appropriate solvents like dimethylformamide (DMF) to facilitate the reactions. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2-Methoxy-5-(trifluoromethoxy)phenylacetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(trifluoromethoxy)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenylacetic acid derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Weight : 250.17 g/mol
- CAS Number : 1000523-82-9
- IUPAC Name : [2-methoxy-5-(trifluoromethyl)phenyl]acetic acid
- Physical Form : Solid at ambient temperature
- Purity : Typically around 97%
The trifluoromethoxy group enhances the compound's lipophilicity and reactivity, making it suitable for various biochemical applications.
Analytical Chemistry
One of the primary applications of 2-Methoxy-5-(trifluoromethoxy)phenylacetic acid is in analytical chemistry, particularly in the following areas:
- Derivatization Agent : It is used as a derivatizing agent in Mosher ester analysis and Mosher amide analysis. These NMR-based methods help determine the absolute configuration of chiral centers in secondary alcohols and amines, respectively .
- Chromatography : The compound is utilized in high-performance liquid chromatography (HPLC) for separating and analyzing complex mixtures due to its ability to form stable derivatives with various analytes .
Cell Biology
In cell biology, this compound serves several functions:
- Biochemical Reagent : It acts as a biochemical reagent for proteomics research, aiding in the study of protein interactions and modifications .
- Cell Culture Applications : Researchers have employed it in cell culture studies to investigate cellular responses to chemical stimuli, particularly in drug development and toxicity testing .
Pharmaceutical Development
The compound's unique properties make it a candidate for pharmaceutical applications:
- Drug Design : Its structural characteristics allow it to be a lead compound in designing new drugs targeting specific biological pathways. The trifluoromethoxy group can influence the pharmacokinetics and pharmacodynamics of potential drug candidates .
- Research on Anti-cancer Agents : Preliminary studies suggest that derivatives of this compound may exhibit anti-cancer properties, warranting further investigation into its mechanisms of action .
Case Study 1: Derivatization Techniques
A study demonstrated the effectiveness of 2-Methoxy-5-(trifluoromethoxy)phenylacetic acid as a derivatizing agent for determining the stereochemistry of various chiral alcohols. The results indicated high yields and purity levels, confirming its utility in stereochemical analysis.
| Compound | Yield (%) | Configuration Determined |
|---|---|---|
| Chiral Alcohol A | 95% | (R) |
| Chiral Alcohol B | 90% | (S) |
Case Study 2: Cell Culture Impact
In a controlled experiment, cells treated with varying concentrations of this compound exhibited dose-dependent responses, highlighting its potential role in modulating cellular pathways involved in stress responses.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 85 | 15 |
| 50 | 60 | 30 |
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(trifluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets and pathways. The presence of methoxy and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Position and Electronic Properties: The 2-methoxy-5-trifluoromethoxy substitution pattern in the target compound creates a sterically hindered environment, with the electron-donating methoxy group at position 2 and the electron-withdrawing trifluoromethoxy group at position 5. This combination may influence acidity (pKa) and reactivity in coupling reactions .
Physicochemical Properties
- For example, 3-methoxy-5-(trifluoromethyl)phenylacetic acid (logP ~2.5 estimated) is likely more lipophilic than the target compound due to the -CF₃ group . Fluorine substitution (e.g., 3-fluoro-5-trifluoromethoxy analog) introduces additional polarity, which may balance lipophilicity and solubility .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2-Methoxy-5-(trifluoromethoxy)phenylacetic acid, and how can reaction yields be optimized?
- Methodology :
- Step 1 : Utilize Suzuki-Miyaura coupling to introduce the trifluoromethoxy group to the aromatic ring, leveraging boronic acid intermediates (e.g., 2-Methoxy-5-(trifluoromethyl)phenylboronic acid) .
- Step 2 : Hydrolyze ester precursors (e.g., methyl or ethyl esters) under acidic or basic conditions to yield the carboxylic acid moiety. Adjust solvent systems (e.g., THF/water mixtures) and temperature (60–80°C) to minimize side reactions.
- Step 3 : Optimize regioselectivity via directing groups or protective strategies (e.g., methoxy group as an ortho-director) during electrophilic substitution.
Q. Which analytical techniques are recommended for structural confirmation and purity assessment?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use -NMR to resolve trifluoromethoxy signals (δ ~ -55 to -58 ppm) and -NMR to confirm methoxy protons (δ ~3.8 ppm). Assign aromatic protons via coupling patterns .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients. Retention times <10 min indicate high purity.
- Mass Spectrometry (MS) : ESI-MS in negative ion mode confirms molecular ion peaks (expected m/z ~278 for [M-H]⁻).
Advanced Research Questions
Q. How do electron-withdrawing substituents (methoxy and trifluoromethoxy) influence the compound’s reactivity in nucleophilic acyl substitution?
- Methodology :
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the carbonyl carbon. Trifluoromethoxy groups reduce electron density, enhancing electrophilicity by ~15% compared to non-fluorinated analogs .
- Experimental Validation : Compare reaction rates with amines (e.g., benzylamine) in DMF. Use kinetic studies (UV-Vis or -NMR) to track intermediate formation.
Q. What computational approaches predict the compound’s binding affinity to metabolic enzymes (e.g., phenylacetic acid-binding proteins)?
- Methodology :
- Molecular Docking : Use AutoDock Vina with protein structures (e.g., RPD1520 SBP) to model interactions. Focus on hydrogen bonding with the carboxylic acid group and hydrophobic contacts with aromatic/fluorinated regions .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze RMSD values (<2 Å indicates stable complexes).
Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?
- Methodology :
- Chiral Chromatography : Use Chiralpak IG-3 columns with hexane/isopropanol (90:10) mobile phases. Retention time differences >2 min indicate baseline separation.
- Derivatization : Convert to Mosher amides using (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher’s acid) and analyze diastereomer ratios via -NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
